3-chloro-2-methoxy-5-nitrobenzoic acid
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Overview
Description
3-chloro-2-methoxy-5-nitrobenzoic acid is a chemical compound with the empirical formula C8H6FNO5 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClC1=CC(N+)=C(OC)C(C(O)=O)=C1
. The InChI key is BNPVOSZKWOIXHK-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 215.14 .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 3-chloro-2-nitrobenzoic acid have been associated with the respiratory system .
Mode of Action
Nitrobenzoic acids, in general, are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
Nitro compounds are known to participate in various reactions, including suzuki–miyaura coupling, which involves the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways.
Result of Action
The compound’s potential to undergo various reactions at the benzylic position could result in a variety of effects depending on the specific targets and pathways involved .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-chloro-2-methoxy-5-nitrobenzoic acid are not well-studied. Based on its structure, it can be inferred that it might participate in various biochemical reactions. The nitro group is a strong electron-withdrawing group, which could potentially influence the reactivity of the compound . Unfortunately, specific enzymes, proteins, or biomolecules that interact with this compound are not currently known.
Cellular Effects
Given the presence of the nitro group, it could potentially influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially interact with biomolecules through its nitro group, influencing enzyme activity or gene expression . These are speculative and require experimental validation.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-2-methoxy-5-nitrobenzoic acid involves the introduction of a chlorine atom, a methoxy group, and a nitro group onto a benzoic acid molecule.", "Starting Materials": [ "Benzoic acid", "Chlorine gas", "Methanol", "Concentrated sulfuric acid", "Concentrated nitric acid" ], "Reaction": [ "Benzoic acid is first treated with concentrated sulfuric acid to form benzenesulfonic acid.", "The benzenesulfonic acid is then treated with concentrated nitric acid and nitric oxide to form 3-nitrobenzenesulfonic acid.", "The 3-nitrobenzenesulfonic acid is then treated with chlorine gas to introduce a chlorine atom at the 3-position, forming 3-chloro-5-nitrobenzenesulfonic acid.", "The 3-chloro-5-nitrobenzenesulfonic acid is then treated with methanol and sodium hydroxide to introduce a methoxy group at the 2-position, forming 3-chloro-2-methoxy-5-nitrobenzenesulfonic acid.", "Finally, the 3-chloro-2-methoxy-5-nitrobenzenesulfonic acid is hydrolyzed with sodium hydroxide to form 3-chloro-2-methoxy-5-nitrobenzoic acid." ] } | |
CAS No. |
482311-15-9 |
Molecular Formula |
C8H6ClNO5 |
Molecular Weight |
231.6 |
Purity |
95 |
Origin of Product |
United States |
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